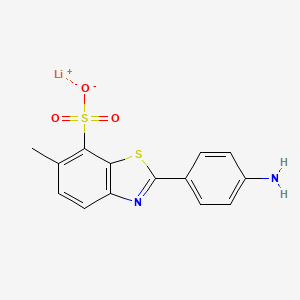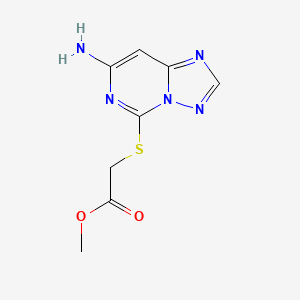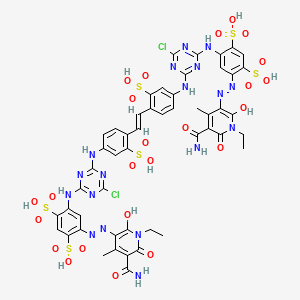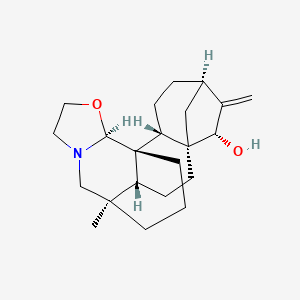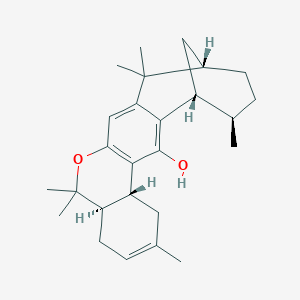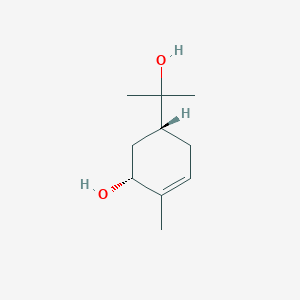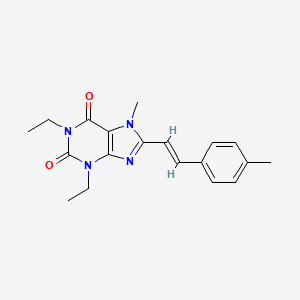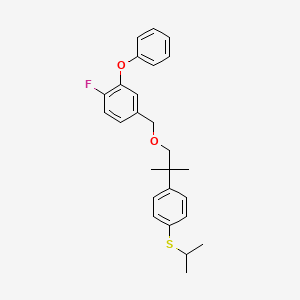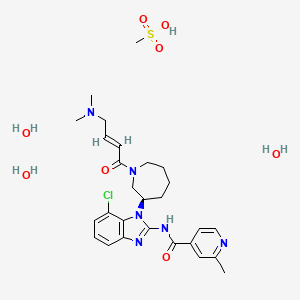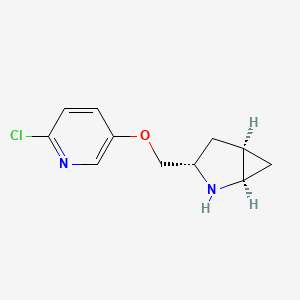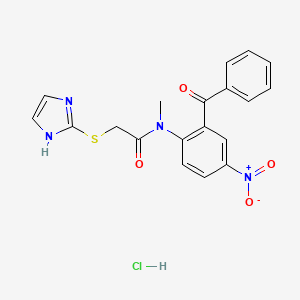
Acetamide, N-(2-benzoyl-4-nitrophenyl)-2-(1H-imidazol-2-ylthio)-N-methyl-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N-(2-benzoyl-4-nitrophenyl)-2-(1H-imidazol-2-ylthio)-N-methyl-, monohydrochloride is a complex organic compound that features a unique combination of functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(2-benzoyl-4-nitrophenyl)-2-(1H-imidazol-2-ylthio)-N-methyl-, monohydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the benzoyl and nitrophenyl intermediates, followed by the introduction of the imidazole and thio groups. The final step often involves the formation of the acetamide and methyl groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the nitro group, converting it to an amine.
Substitution: Various substitution reactions can occur, especially at the benzoyl and imidazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride may be used.
Substitution: Halogenating agents or nucleophiles can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce amines.
Aplicaciones Científicas De Investigación
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe in molecular biology.
Medicine: Investigated for its pharmacological properties, such as antimicrobial or anticancer activity.
Industry: Possible applications in the development of new materials or as a catalyst in chemical processes.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or interference with cellular signaling processes.
Comparación Con Compuestos Similares
Similar Compounds
- Acetamide, N-(2-benzoylphenyl)-2-(1H-imidazol-2-ylthio)-N-methyl-
- Acetamide, N-(4-nitrophenyl)-2-(1H-imidazol-2-ylthio)-N-methyl-
Uniqueness
The presence of both benzoyl and nitrophenyl groups, along with the imidazole and thio functionalities, makes Acetamide, N-(2-benzoyl-4-nitrophenyl)-2-(1H-imidazol-2-ylthio)-N-methyl-, monohydrochloride unique. This combination of groups can result in distinct chemical reactivity and biological activity compared to similar compounds.
Propiedades
Número CAS |
128433-40-9 |
|---|---|
Fórmula molecular |
C19H17ClN4O4S |
Peso molecular |
432.9 g/mol |
Nombre IUPAC |
N-(2-benzoyl-4-nitrophenyl)-2-(1H-imidazol-2-ylsulfanyl)-N-methylacetamide;hydrochloride |
InChI |
InChI=1S/C19H16N4O4S.ClH/c1-22(17(24)12-28-19-20-9-10-21-19)16-8-7-14(23(26)27)11-15(16)18(25)13-5-3-2-4-6-13;/h2-11H,12H2,1H3,(H,20,21);1H |
Clave InChI |
JIIVJHQDCCTJRB-UHFFFAOYSA-N |
SMILES canónico |
CN(C1=C(C=C(C=C1)[N+](=O)[O-])C(=O)C2=CC=CC=C2)C(=O)CSC3=NC=CN3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


